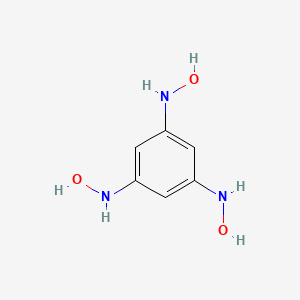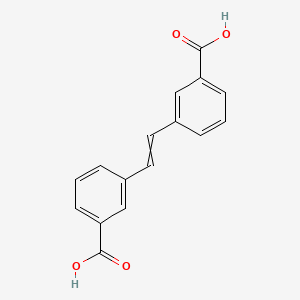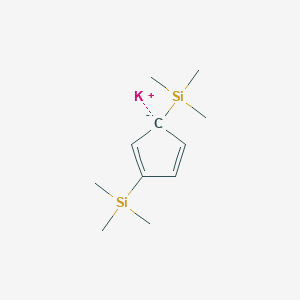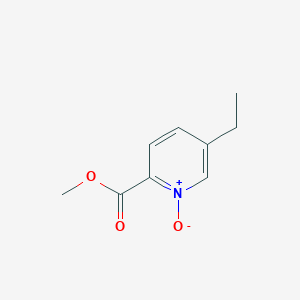![molecular formula C30H38N2O6Si2+2 B14325992 1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium CAS No. 102342-08-5](/img/structure/B14325992.png)
1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium is a complex organosilane compound characterized by the presence of trimethoxysilyl groups attached to a bipyridinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with trimethoxysilyl-substituted benzyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethoxysilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new organosilane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including functionalized surfaces and nanomaterials.
Biology: Employed in the development of biosensors and bioimaging agents due to its ability to interact with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium involves its interaction with various molecular targets and pathways. The trimethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in the development of functionalized surfaces and materials with tailored properties.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar structure with ethoxysilyl groups instead of trimethoxysilyl groups.
1,1’-Bis{[4-(triethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium: Similar compound with triethoxysilyl groups.
Uniqueness
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium is unique due to its specific combination of trimethoxysilyl groups and bipyridinium core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability.
Propiedades
Número CAS |
102342-08-5 |
|---|---|
Fórmula molecular |
C30H38N2O6Si2+2 |
Peso molecular |
578.8 g/mol |
Nombre IUPAC |
trimethoxy-[4-[[4-[1-[(4-trimethoxysilylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]silane |
InChI |
InChI=1S/C30H38N2O6Si2/c1-33-39(34-2,35-3)29-11-7-25(8-12-29)23-31-19-15-27(16-20-31)28-17-21-32(22-18-28)24-26-9-13-30(14-10-26)40(36-4,37-5)38-6/h7-22H,23-24H2,1-6H3/q+2 |
Clave InChI |
ZCXVZXYKDUJKRB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)[Si](OC)(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)

![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)


![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)


